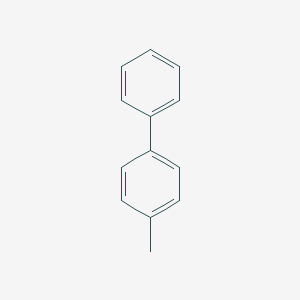

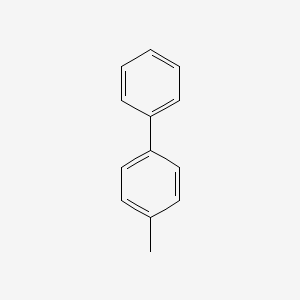

4-Methylbiphenyl

説明

特性

IUPAC Name |

1-methyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLCFHIKESPLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047177 | |

| Record name | 4-Phenyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS], Solid, White solid | |

| Record name | 4-Methylbiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylbiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylbiphenyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1333/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

267.00 to 268.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methylbiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00405 mg/mL at 25 °C, Insoluble in water, Soluble (in ethanol) | |

| Record name | 4-Methylbiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylbiphenyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1333/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00642 [mmHg] | |

| Record name | 4-Methylbiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

644-08-6 | |

| Record name | 4-Methylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13J700766D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylbiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 50 °C | |

| Record name | 4-Methylbiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbiphenyl

CAS Number: 644-08-6

This technical guide provides a comprehensive overview of 4-Methylbiphenyl, a key chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs). This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound, also known as 4-phenyltoluene, is an aromatic hydrocarbon. It is a white to off-white crystalline solid at room temperature with a faint, characteristic aromatic odor.[1][2] It is insoluble in water but soluble in organic solvents such as alcohol and ether.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 644-08-6 | |

| Molecular Formula | C₁₃H₁₂ | [2] |

| Molecular Weight | 168.23 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 45-49 °C | [2][3] |

| Boiling Point | 267-268 °C | [2][3][4] |

| Density | 1.015 g/cm³ | [2][4] |

| Flash Point | 110 °C | [2][3] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [1] |

| logP | 3.66 | [2] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference |

| ¹H NMR (CDCl₃) | δ = 7.42−7.19 (m, 9H), 2.41 (s, 3H) | [5] |

| ¹³C NMR (CDCl₃) | δ = 141.2, 138.4, 137.1, 129.5, 128.8, 127.1, 21.2 | [6] |

| Mass Spectrometry (EI) | Major fragments at m/z 168, 167, 152, 165, 39 | [7] |

| Infrared (IR) | Data available from NIST and SpectraBase | [8][9][10][11] |

Synthesis and Reactivity

This compound is primarily synthesized through cross-coupling reactions. The most common methods are the Suzuki-Miyaura coupling and Grignard reagent-based coupling.

Synthesis of this compound

Caption: Common synthetic routes to this compound.

Experimental Protocols

Suzuki-Miyaura Coupling (General Procedure):

A typical Suzuki-Miyaura coupling reaction to synthesize this compound involves the reaction of an aryl halide (e.g., 4-bromotoluene) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base.[12]

-

Reactants and Catalyst Loading: To a reaction vessel, add the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (0.01-0.1 equivalents), and a base like Na₂CO₃ or K₂CO₃ (2-3 equivalents).

-

Solvent: A mixture of an organic solvent (e.g., toluene, THF, or dioxane) and an aqueous solution of the base is commonly used.

-

Degassing: The reaction mixture is degassed by bubbling an inert gas like nitrogen or argon through it to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Conditions: The mixture is heated, typically to reflux, and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or GC.

-

Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or recrystallization.

Grignard Reagent Coupling (General Procedure):

The synthesis of this compound can also be achieved by the coupling of a Grignard reagent with a halobenzene, often catalyzed by a transition metal.[13][14][15]

-

Grignard Reagent Formation: The Grignard reagent (e.g., p-tolylmagnesium bromide) is prepared by reacting the corresponding aryl halide (p-bromotoluene) with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Coupling Reaction: In a separate reaction vessel, the halobenzene (e.g., bromobenzene or chlorobenzene) and a transition metal catalyst (e.g., MnCl₂ or a palladium complex) are dissolved in an anhydrous solvent.[13][14][15]

-

Addition of Grignard Reagent: The prepared Grignard reagent is slowly added to the solution containing the halobenzene and catalyst.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period to ensure complete reaction.

-

Quenching and Work-up: The reaction is carefully quenched by the addition of an acidic aqueous solution (e.g., dilute HCl). The product is then extracted with an organic solvent.

-

Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated. The resulting crude this compound is purified by distillation or chromatography.

Caption: Generalized experimental workflows for the synthesis of this compound.

Reactivity

This compound undergoes typical electrophilic aromatic substitution reactions. The methyl group is an activating group, directing incoming electrophiles to the ortho and para positions of the methyl-substituted ring. It can also undergo oxidation of the methyl group to a carboxylic acid and alkylation.[16]

Applications

This compound is a versatile intermediate in the chemical industry.

-

Pharmaceuticals: It is a key starting material in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. For instance, it is a precursor to the active pharmaceutical ingredient Telmisartan.[17]

-

Agrochemicals and Dyes: It serves as a building block for various agrochemicals and dyestuffs.

-

OLED Materials: In the electronics industry, it is used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).

-

Flavoring Agent: It has been used as a flavoring ingredient in the food industry.[7]

Caption: Major applications of this compound.

Biological Activity and Toxicology

Direct studies on the biological activity and mechanism of action of this compound are limited. Its primary significance in drug development is as a precursor to more complex, biologically active molecules.[17]

In terms of toxicology, this compound is considered moderately toxic if ingested.[1] It can cause skin and eye irritation.[1] It is not currently classified as a carcinogen by major regulatory agencies.[1] The toxicological properties have not been fully investigated.[3]

Table 3: Toxicological Profile of this compound

| Endpoint | Observation | Reference |

| Acute Oral Toxicity | Moderately toxic by ingestion | [1] |

| Irritation | Causes skin and eye irritation | [1] |

| Carcinogenicity | Not classified as a known carcinogen | [1] |

Conclusion

This compound is a commercially important chemical with a well-established profile of physical and chemical properties. Its synthesis is predominantly achieved through robust and scalable cross-coupling methodologies. While its direct biological activity is not extensively documented, its role as a crucial intermediate in the synthesis of pharmaceuticals and other high-value materials underscores its importance for researchers and professionals in chemical and drug development. Further investigation into its metabolic fate and potential biological interactions could open new avenues for research and application.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-methyl-biphenyl, CAS No. 644-08-6 - iChemical [ichemical.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. This compound | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]

- 9. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]

- 10. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. asianpubs.org [asianpubs.org]

- 15. CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]

- 16. pure.psu.edu [pure.psu.edu]

- 17. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylbiphenyl

Introduction

4-Methylbiphenyl, also known as 4-phenyltoluene, is an aromatic hydrocarbon notable for its applications in various scientific and industrial fields.[1][2] With the chemical formula C13H12, this compound consists of a biphenyl structure with a methyl group substituted at the 4-position of one of the phenyl rings.[1] Its unique physicochemical characteristics, including moderate polarity and thermal stability, make it a valuable intermediate in the synthesis of agrochemicals, dyestuffs, pharmaceuticals, and materials for OLEDs.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual diagrams to support researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values have been compiled from various sources and represent a consensus from experimental data.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C13H12 | [2][3][4] |

| Molecular Weight | 168.24 g/mol | [1][2] |

| Appearance | White to cream or pale yellow crystalline powder/solid | [3][5][6] |

| Odor | Faint aromatic; described as floral, spicy, and waxy | [5][7] |

| Density | 1.015 g/cm³ | [2][8] |

Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 44 - 50 °C | [1][2][3][6][9][10] |

| Boiling Point | 267 - 268 °C (at 760 mm Hg) | [2][3][8][9][10] |

| Flash Point | >110 °C (>230 °F) | [2][9] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Insoluble; 0.00405 mg/mL at 25 °C | [2][3][5][9] |

| Organic Solvent Solubility | Soluble in alcohol, ether, and other organic solvents | [2][5][9] |

| DMSO Solubility | 100 mg/mL (with ultrasonic assistance) | [11] |

| LogP (Octanol/Water Partition Coefficient) | 4.63 | [3][12] |

Other Properties

| Property | Value | Source(s) |

| Vapor Pressure | 0.00642 - 0.0132 mmHg at 25 °C | [3][9] |

| CAS Number | 644-08-6 | [1][2] |

| InChI Key | ZZLCFHIKESPLTH-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[13][14] This property is a crucial indicator of purity, as impurities tend to depress and broaden the melting range.[14][15]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of approximately 2-3 mm.[15] The tube is tapped gently to ensure the sample is compact at the sealed end.[16]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or DigiMelt) alongside a calibrated thermometer.[15][16]

-

Heating: The apparatus is heated at a steady, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[14][16]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[13][14] For a pure compound, this range should be narrow (0.5-2 °C).[14][15]

References

- 1. This compound|CAS 644-08-6|Research Chemical [benchchem.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 4-methyl biphenyl [flavscents.com]

- 8. 4-methyl-biphenyl, CAS No. 644-08-6 - iChemical [ichemical.com]

- 9. chembk.com [chembk.com]

- 10. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 11. glpbio.com [glpbio.com]

- 12. Showing Compound this compound (FDB010551) - FooDB [foodb.ca]

- 13. pennwest.edu [pennwest.edu]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. Determination of Melting Point [wiredchemist.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Solubility of 4-Methylbiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methylbiphenyl in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining solubility, alongside the available data and a discussion of the factors influencing the dissolution of this compound.

Introduction to this compound

This compound, also known as 4-phenyltoluene, is an aromatic hydrocarbon consisting of a biphenyl structure with a methyl group substitution. Its chemical properties, particularly its nonpolar nature, largely dictate its solubility characteristics. Understanding its solubility is crucial for a variety of applications, including organic synthesis, pharmaceutical development, and material science, where it may be used as a raw material, intermediate, or final product. This guide aims to equip researchers with the necessary information to effectively work with this compound in solution.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the literature. However, qualitative descriptions consistently indicate that it is soluble in alcohols and ethers, and very soluble in other organic solvents. The available quantitative data is summarized in the table below. For comparative purposes, solubility data for the parent compound, biphenyl, is also included where available, as it can provide a useful, albeit approximate, benchmark.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Dimethyl sulfoxide (DMSO) | Not Specified | 100 mg/mL[1] |

| This compound | Ethanol | Not Specified | Soluble[2] |

| Biphenyl | Methanol | Not Specified | Partially Soluble[3] |

| Biphenyl | Ethanol | Not Specified | Soluble[4] |

| Biphenyl | Ethyl Acetate | Not Specified | Soluble[5][6] |

| Biphenyl | Hexane | Not Specified | Very Soluble[7] |

| Biphenyl | Benzene | Not Specified | Very Soluble[4] |

| Biphenyl | Carbon Tetrachloride | Not Specified | Very Soluble[4] |

| Biphenyl | Carbon Disulfide | Not Specified | Very Soluble[4] |

Note: The term "Soluble" indicates that a significant amount of the solute dissolves in the solvent, but a precise numerical value was not provided in the cited sources.

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method . This procedure involves creating a saturated solution and then measuring the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is a common and accurate analytical technique for this quantification.

Shake-Flask Method: Step-by-Step Protocol

-

Preparation of Materials:

-

This compound (solid)

-

Selected organic solvent of interest

-

Glass vials or flasks with airtight seals

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes for dilutions

-

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Place the vials in a shaker or incubator set to a constant, controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

-

-

Phase Separation:

-

Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high solubility values.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This ensures the removal of any remaining solid particles.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Preparation of Standards:

-

Prepare a stock solution of this compound of a known high concentration in the chosen organic solvent.

-

Perform a series of serial dilutions to create a set of calibration standards with concentrations that bracket the expected solubility of the sample.

-

-

Sample Preparation:

-

Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.

-

-

HPLC Analysis:

-

Inject the calibration standards and the diluted sample onto a suitable HPLC system equipped with a UV detector. A C18 column is often appropriate for nonpolar compounds like this compound.

-

Develop a suitable isocratic or gradient elution method to achieve good peak separation and shape.

-

Record the peak areas of the analyte for both the standards and the sample.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original solubility in the saturated solution by accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of this compound.

Discussion of Solubility Principles

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. As a nonpolar aromatic hydrocarbon, it is expected to have higher solubility in nonpolar organic solvents and lower solubility in polar solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact through van der Waals forces. Given the similar nonpolar nature of this compound, it is anticipated to be highly soluble in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but lack acidic protons for hydrogen bonding. This compound will have moderate to good solubility in these solvents, driven by dipole-induced dipole and van der Waals interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by their ability to donate hydrogen bonds. While this compound can act as a very weak hydrogen bond acceptor due to its aromatic pi-electron system, it cannot donate hydrogen bonds. Its solubility in these solvents is generally lower than in nonpolar solvents but can still be significant, as indicated by the qualitative data for ethanol.

Conclusion

This technical guide has outlined the available solubility information for this compound and provided a detailed experimental protocol for its determination. While quantitative data is currently limited, the provided methodologies will enable researchers to generate reliable solubility data tailored to their specific needs. The fundamental principles of solubility, governed by the "like dissolves like" rule, provide a strong predictive framework for solvent selection. For drug development professionals and scientists, a thorough understanding and experimental determination of solubility are critical first steps in formulation and process development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Is Biphenyl soluble in Methanol? [vedantu.com]

- 4. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. brainly.com [brainly.com]

- 6. chegg.com [chegg.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Methylbiphenyl, a key aromatic hydrocarbon with applications in various scientific fields. This document outlines the core physicochemical data, details the experimental methodologies for their determination, and presents a logical workflow for property verification.

Core Physicochemical Data

The melting and boiling points of this compound have been determined by various sources, and the aggregated data are presented below. These values are critical for understanding the compound's physical state under different temperature conditions, which is essential for its handling, purification, and application in synthesis and materials science.

| Physicochemical Property | Reported Value Range (°C) | Notes |

| Melting Point | 42 - 50 | The range reflects minor variations across different analytical methods and sample purities. |

| Boiling Point | 267 - 276.5 | Determined at standard atmospheric pressure (760 mm Hg). |

A summary of reported values from various sources is provided in the table below for a detailed comparison.

| Source | Melting Point (°C) | Boiling Point (°C) |

| PubChem | 49 - 50[1] | 267.0 - 268.0[1] |

| Benchchem | 42 - 44[2] | Not Specified |

| Thermo Fisher Scientific | 43.5 - 49.5[3] | Not Specified |

| iChemical | 44 - 47 | 267 - 268[4] |

| Fisher Scientific | 47[5] | 268[5] |

| NIST WebBook | 49 - 49.5[6] | 267 - 276.5[7][6] |

| Chemical-Sourcing | 45 - 49[8] | 267 - 268[8] |

Experimental Protocols

The determination of accurate melting and boiling points is fundamental to chemical characterization. The following are detailed methodologies for these key experiments.

Determination of Melting Point by Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid compound.[4] This can be performed using a melting point apparatus (e.g., Mel-Temp) or a Thiele tube.

Apparatus and Materials:

-

Melting point apparatus or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound sample (finely powdered)

-

Heating oil (for Thiele tube method)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into the bottom of a capillary tube to a height of 2-3 mm.[6] This is achieved by tapping the open end of the tube into the sample and then tapping the sealed end on a hard surface to compact the solid.

-

Apparatus Setup (Mel-Temp): The capillary tube is placed in the heating block of the melting point apparatus.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The thermometer is then inserted into the Thiele tube containing heating oil, with the rubber band remaining above the oil level.[3][9]

-

Heating: The apparatus is heated gently. For an unknown sample, a rapid initial heating can determine an approximate melting range. For a more precise measurement, the heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]

-

Observation: The sample is observed through a magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[2] A pure substance will typically have a sharp melting range of 0.5-1.0°C.[3]

Determination of Boiling Point by Distillation Method

For a sufficient quantity of liquid, the boiling point can be accurately determined through simple distillation.[5][10]

Apparatus and Materials:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips

-

This compound sample (if in liquid form or melted)

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled. The this compound sample (at least 5 mL) and a few boiling chips are placed in the distillation flask.[10]

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

Observation: The temperature is recorded when it stabilizes as the vapor continuously condenses and drips into the receiving flask. This stable temperature is the boiling point of the liquid.[11] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Determination of Boiling Point by Siwoloboff Method (Micro Method)

When only a small amount of sample is available, the Siwoloboff method is a suitable alternative for boiling point determination.[1]

Apparatus and Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or other heating bath

-

This compound sample

Procedure:

-

Sample Preparation: A small amount of the liquid this compound is placed in the small test tube. The sealed capillary tube is then placed inside the test tube with its open end downwards.[1]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath, such as a Thiele tube.

-

Heating: The bath is heated. Initially, trapped air will be expelled from the capillary tube. As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the capillary tube.

-

Observation: The heating is then stopped. The temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube is the boiling point of the sample.[1]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the determination and verification of the physicochemical properties of a compound like this compound.

Caption: Workflow for determining the physicochemical properties of this compound.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. westlab.com [westlab.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. jk-sci.com [jk-sci.com]

- 7. labcomercial.com [labcomercial.com]

- 8. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 9. Thiele tube - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

Mass Spectrometry Analysis of 4-Methylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-methylbiphenyl, a molecule of interest in various fields including organic synthesis and drug discovery. This guide details the experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), presents its characteristic fragmentation pattern under electron ionization (EI), and illustrates the analytical workflow.

Introduction

This compound (also known as p-methylbiphenyl or 4-phenyltoluene) is an aromatic hydrocarbon with the chemical formula C₁₃H₁₂ and a monoisotopic mass of 168.0939 Da.[1] Its analysis is crucial for quality control in chemical synthesis, impurity profiling in drug development, and for its identification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and sensitive detection.[2][3]

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using GC-MS is provided below. This protocol is a composite of best practices and can be adapted based on the specific instrumentation and sample matrix.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The goal is to extract and concentrate the analyte of interest while minimizing matrix interference.

Protocol: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from a liquid matrix (e.g., biological fluids, reaction mixtures).

-

Sample Collection : Collect a known volume or weight of the sample.

-

Solvent Addition : Add an equal volume of an immiscible organic solvent with high affinity for this compound (e.g., hexane, ethyl acetate, or dichloromethane).

-

Extraction : Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

-

Phase Separation : Centrifuge the mixture at 3000-4000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.

-

Collection : Carefully transfer the organic layer (supernatant) to a clean vial.

-

Drying : Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration : If necessary, concentrate the extract to the desired volume under a gentle stream of nitrogen gas.

-

Reconstitution : Reconstitute the dried extract in a solvent suitable for GC-MS injection (e.g., hexane or ethyl acetate) to a final concentration of approximately 10 µg/mL.[3]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[4] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[4] |

| Injector Temperature | 280 °C[4] |

| Injection Mode | Splitless (for trace analysis) or Split (100:1 for higher concentrations)[4] |

| Injection Volume | 1-2 µL |

| Oven Temperature Program | Initial temperature 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI)[5] |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-400 |

| Ion Source Temperature | 230 °C[4] |

| Quadrupole Temperature | 150 °C[4] |

| GC-MS Interface Temp | 280 °C[4] |

Data Presentation: Mass Spectrum and Fragmentation Pattern

Under electron ionization, this compound undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The mass spectrum is dominated by the molecular ion and several key fragment ions.

Tabulated Mass Spectral Data

The table below summarizes the major ions observed in the electron ionization mass spectrum of this compound.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Ion Structure |

| 168 | 100.00 | [M]⁺˙ (Molecular Ion) | [C₁₃H₁₂]⁺˙ |

| 167 | 68.53 | [M-H]⁺ | [C₁₃H₁₁]⁺ |

| 153 | ~15 | [M-CH₃]⁺ | [C₁₂H₉]⁺ |

| 152 | 34.68 | [M-CH₄]⁺˙ | [C₁₂H₈]⁺˙ |

| 115 | ~10 | [C₉H₇]⁺ | Tropylium or other isomer |

| 89 | ~8 | [C₇H₅]⁺ | |

| 76 | ~10 | [C₆H₄]⁺˙ | Benzyne |

| 63 | ~12 | [C₅H₃]⁺ | |

| 51 | ~15 | [C₄H₃]⁺ | |

| 39 | 30.02 | [C₃H₃]⁺ | Cyclopropenyl cation |

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1]

Fragmentation Mechanism

The fragmentation of this compound upon electron impact is initiated by the removal of an electron to form the molecular ion (m/z 168). The primary fragmentation pathways involve the loss of a hydrogen radical, a methyl radical, or a methane molecule.

-

Formation of [M-H]⁺ (m/z 167): The loss of a hydrogen radical from the molecular ion is a common fragmentation pathway for aromatic compounds, leading to the formation of a stable cation.

-

Formation of [M-CH₃]⁺ (m/z 153): Cleavage of the C-C bond between the phenyl ring and the methyl group results in the loss of a methyl radical.

-

Formation of [M-CH₄]⁺˙ (m/z 152): A rearrangement process can lead to the elimination of a neutral methane molecule.

Further fragmentation of these primary ions leads to the formation of smaller, characteristic ions as detailed in the table above.

Visualization of Analytical Workflow and Fragmentation

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a proposed fragmentation pathway.

GC-MS Analysis Workflow

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-methylbiphenyl, a key aromatic hydrocarbon used in various research and development applications, including as a building block in drug discovery. This document details the characteristic vibrational modes of this compound, presents a structured summary of its IR spectral data, outlines a detailed experimental protocol for acquiring the spectrum, and provides a logical workflow for spectral analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups and overall structure.

For this compound (C₁₃H₁₂), the IR spectrum is characterized by the vibrational modes of its two key structural components: the biphenyl core and the methyl group substituent. The biphenyl framework gives rise to absorptions related to aromatic C-H stretching and bending, as well as C=C ring stretching vibrations. The methyl group introduces characteristic aliphatic C-H stretching and bending modes. The substitution pattern on the phenyl rings also influences the positions of certain absorption bands, particularly the out-of-plane C-H bending vibrations.

Quantitative Infrared Spectral Data of this compound

The following table summarizes the major infrared absorption peaks for this compound, based on data obtained from the NIST Chemistry WebBook. The assignments are based on the analysis of the vibrational modes of biphenyl, toluene, and other substituted aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3050 | Medium | Aromatic C-H Stretch | Biphenyl |

| ~3025 | Medium | Aromatic C-H Stretch | Biphenyl |

| ~2920 | Medium | Asymmetric CH₃ Stretch | Methyl Group |

| ~2860 | Medium | Symmetric CH₃ Stretch | Methyl Group |

| ~1600 | Medium | Aromatic C=C Ring Stretch | Biphenyl |

| ~1485 | Strong | Aromatic C=C Ring Stretch | Biphenyl |

| ~1450 | Medium | Asymmetric CH₃ Bend | Methyl Group |

| ~1380 | Weak | Symmetric CH₃ Bend | Methyl Group |

| ~820 | Strong | para-Substituted C-H Out-of-Plane Bend | Biphenyl |

| ~760 | Strong | Monosubstituted C-H Out-of-Plane Bend | Biphenyl |

| ~695 | Strong | Monosubstituted C-H Out-of-Plane Bend | Biphenyl |

Experimental Protocol for Acquiring the IR Spectrum

This section details a standard methodology for obtaining the condensed-phase Fourier Transform Infrared (FTIR) spectrum of this compound. The protocol described is based on the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for analyzing solid and liquid samples.

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory.

-

Sample: this compound (solid, powder form).

-

Solvent: Isopropanol or acetone for cleaning.

-

Wipes: Lint-free laboratory wipes.

3.2. Sample Preparation

-

Ensure the diamond crystal of the ATR accessory is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.

-

Place a small amount of the this compound powder onto the center of the diamond crystal.

-

Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.

3.3. Data Acquisition

-

Background Collection: With the clean, empty ATR crystal in the infrared beam path, collect a background spectrum. This spectrum will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor). Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Sample Collection: With the prepared sample in place, collect the sample spectrum using the same acquisition parameters (number of scans and resolution) as the background collection.

-

Data Processing: The instrument software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance or transmittance spectrum. Perform a baseline correction if necessary.

Logical Workflow for IR Spectral Analysis

The interpretation of an IR spectrum follows a systematic process to identify the key functional groups and structural features of a molecule. The following diagram illustrates a typical workflow for the analysis of the IR spectrum of an unknown compound, which is applicable to this compound.

Caption: A flowchart illustrating the systematic approach to interpreting an infrared spectrum.

Conclusion

The infrared spectrum of this compound provides a wealth of information regarding its molecular structure. The characteristic absorption bands of the biphenyl core and the methyl substituent are readily identifiable. This technical guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling the confident identification and characterization of this compound using IR spectroscopy. The provided experimental protocol and analysis workflow offer a standardized approach to obtaining and interpreting high-quality spectral data.

An In-depth Technical Guide on the Crystal Structure of 4-Methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characteristics of 4-Methylbiphenyl, a substituted aromatic hydrocarbon. Due to the limited availability of a complete, publicly available experimental crystal structure for this compound, this document leverages crystallographic data from the parent compound, biphenyl, and related derivatives to infer and discuss the probable structural features of this compound. This guide covers the theoretical aspects of its crystal packing, potential intermolecular interactions, and details the experimental protocols that would be employed for its definitive structure determination. This information is crucial for professionals in drug development and materials science where molecular conformation and crystal packing are of paramount importance.

Introduction

This compound is an organic compound consisting of a biphenyl scaffold with a methyl group substituted at the 4-position of one of the phenyl rings. Biphenyl and its derivatives are of significant interest in various fields, including the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. The three-dimensional arrangement of molecules in the solid state, known as the crystal structure, dictates many of the bulk properties of a material, such as its melting point, solubility, and bioavailability. Therefore, a thorough understanding of the crystal structure of this compound is essential for its application and development.

Deduced Crystallographic Properties of this compound

Based on the known crystal structure of the parent compound, biphenyl, we can anticipate key features of the this compound crystal structure. The crystal structure of biphenyl is well-characterized and serves as a fundamental model for understanding the packing of phenyl-based compounds.

Comparative Crystallographic Data of Biphenyl

The crystal structure of biphenyl has been extensively studied. It crystallizes in the monoclinic space group P2₁/c with two molecules in the unit cell.[1] The unit cell dimensions are a = 8.12 Å, b = 5.64 Å, c = 9.47 Å, and β = 95.4°.[1] In the solid state, the biphenyl molecule is planar, a conformation that is influenced by intermolecular forces within the crystal lattice.[1][2]

| Parameter | Biphenyl |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 8.12 |

| b (Å) | 5.64 |

| c (Å) | 9.47 |

| β (°) | 95.4 |

| Z | 2 |

Table 1: Crystallographic data for the parent compound, biphenyl.[1]

The introduction of a methyl group at the 4-position is expected to alter the unit cell dimensions and potentially the crystal packing, but the fundamental herringbone packing motif observed in many aromatic hydrocarbons may be retained.

Experimental Protocols for Crystal Structure Determination

The definitive determination of the crystal structure of this compound would require the following experimental procedures.

Synthesis and Crystallization

Synthesis: this compound can be synthesized via several established methods, including the Suzuki coupling reaction between 4-tolylboronic acid and a phenyl halide, or through the catalytic reduction of p-phenyl benzyl alcohol.

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in an appropriate organic solvent, such as ethanol or a hexane/ethyl acetate mixture. The choice of solvent can be critical and may lead to different polymorphs.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the primary technique for determining the precise atomic arrangement in a crystalline solid.

Workflow:

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Intermolecular Interactions and Crystal Packing

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. For this compound, the following interactions are expected to be significant:

-

π-π Stacking: Aromatic rings of adjacent molecules can interact through π-π stacking, contributing significantly to the lattice energy. These can be in a face-to-face or offset (slipped) arrangement.

-

C-H···π Interactions: The hydrogen atoms of the methyl group and the phenyl rings can interact with the π-electron clouds of neighboring aromatic rings.

-

van der Waals Forces: These are ubiquitous, non-specific attractive forces that contribute to the overall stability of the crystal lattice.

The interplay of these forces will determine the final packing arrangement and the overall density and stability of the crystal.

Conclusion

While a definitive experimental crystal structure of this compound is not currently available in the public domain, this guide provides a robust framework for understanding its likely structural characteristics based on the well-established structure of biphenyl and the principles of crystal engineering. The provided experimental protocols outline the necessary steps for its unambiguous structure determination. For researchers in drug development and materials science, the insights into the potential crystal packing and intermolecular interactions of this compound are critical for predicting its physical properties and for the rational design of new materials and pharmaceutical formulations. Further experimental work is required to elucidate the precise crystal structure and explore the potential for polymorphism in this compound.

References

An In-Depth Technical Guide to the Early Synthesis Methods of 4-Methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core early synthesis methods for 4-Methylbiphenyl, a significant biphenyl derivative. The document focuses on the historical context, detailed experimental protocols, and quantitative data associated with the Gomberg-Bachmann and Ullmann reactions, two foundational methods in aryl-aryl bond formation.

Introduction

This compound is a key structural motif in various organic compounds, including pharmaceuticals and liquid crystals. Its synthesis has been a subject of interest for over a century, with early methods laying the groundwork for modern cross-coupling reactions. This guide delves into the pioneering work of Gomberg, Bachmann, and Ullmann, providing researchers with a detailed understanding of the classical approaches to constructing the this compound scaffold.

Gomberg-Bachmann Reaction: Aryl-Aryl Coupling via Diazonium Salts

The Gomberg-Bachmann reaction, first reported by Moses Gomberg and Werner Emmanuel Bachmann in 1924, is a method for the synthesis of biaryl compounds from a diazonium salt and an aromatic compound.[1] This reaction proceeds through a radical mechanism and was one of the earliest methods for forming a carbon-carbon bond between two aromatic rings.

General Reaction Scheme

The synthesis of this compound via the Gomberg-Bachmann reaction involves the diazotization of p-toluidine to form the p-toluenediazonium salt, which then reacts with benzene to yield the desired product.

Caption: General workflow of the Gomberg-Bachmann reaction for this compound synthesis.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound using the Gomberg-Bachmann reaction.

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Benzene

-

Sodium Hydroxide solution

-

Ice

-

Ether (for extraction)

-

Anhydrous Sodium Sulfate

Procedure:

-

Diazotization of p-Toluidine:

-

In a flask, dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 15-20 minutes after the addition is complete to ensure full formation of the p-toluenediazonium chloride solution.

-

-

Coupling Reaction:

-

In a separate, larger flask equipped with a mechanical stirrer, place a large excess of benzene.

-

Slowly add the cold diazonium salt solution to the benzene with vigorous stirring.

-

Gradually add a solution of sodium hydroxide to the mixture to promote the coupling reaction. The reaction is often characterized by the evolution of nitrogen gas.

-

Continue stirring for several hours at room temperature.

-

-

Work-up and Purification:

-

Separate the benzene layer from the aqueous layer.

-

Wash the benzene layer with water and then with a dilute acid solution to remove any unreacted bases.

-

Dry the benzene layer over anhydrous sodium sulfate.

-

Remove the excess benzene by distillation.

-

The crude this compound can be purified by fractional distillation or recrystallization.

-

Quantitative Data

The Gomberg-Bachmann reaction is known for its modest yields due to the formation of various side products.

| Parameter | Value | Reference |

| Starting Material | p-Toluidine | Original Gomberg-Bachmann publications |

| Reagents | NaNO₂, HCl, Benzene, NaOH | Original Gomberg-Bachmann publications |

| Reaction Temperature | 0-5 °C (Diazotization), Room Temp (Coupling) | General procedure |

| Typical Yield | <40% | [2] |

Ullmann Reaction: Copper-Catalyzed Aryl Halide Coupling

The Ullmann reaction, discovered by Fritz Ullmann and J. Bielecki in 1901, is a classic method for the synthesis of symmetrical biaryls by the copper-promoted coupling of two molecules of an aryl halide.[3][4] This reaction typically requires high temperatures and activated copper powder.

General Reaction Scheme

For the synthesis of 4,4'-dimethylbiphenyl (a symmetrical biphenyl), two molecules of a 4-halotoluene (e.g., 4-iodotoluene or 4-bromotoluene) are coupled in the presence of copper. While the classic Ullmann reaction is for symmetrical biphenyls, modifications can be used for unsymmetrical synthesis, though this was less common in the early days.

Caption: General workflow of the Ullmann reaction for symmetrical biphenyl synthesis.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 4,4'-dimethylbiphenyl via the Ullmann reaction, which can be adapted for the synthesis of this compound if an unsymmetrical coupling is performed, though with expected lower yields.

Materials:

-

4-Iodotoluene (or 4-Bromotoluene)

-

Copper powder (activated)

-

Sand (as a heat transfer medium)

-

Solvent (e.g., Dimethylformamide - DMF, or solvent-free)

-

Toluene (for extraction)

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup:

-

In a dry reaction vessel, thoroughly mix 4-iodotoluene with a stoichiometric excess of activated copper powder.

-

Sand can be added to the mixture to aid in heat distribution.

-

The reaction is often carried out without a solvent or in a high-boiling solvent like DMF.[3]

-

-

Coupling Reaction:

-

Heat the mixture to a high temperature, typically in the range of 200-250 °C.[5]

-

Maintain the high temperature with stirring for several hours to drive the reaction to completion. The reaction time can be extensive.

-

-

Work-up and Purification:

-

After cooling, the solid reaction mass is typically extracted with a hot solvent such as toluene.

-

The copper and copper salts are removed by filtration.

-

The filtrate is washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation.

-

The crude 4,4'-dimethylbiphenyl is then purified by recrystallization or distillation.

-

Quantitative Data

The Ullmann reaction, particularly in its early form, was characterized by harsh conditions and variable yields.

| Parameter | Value | Reference |

| Starting Material | 4-Iodotoluene or 4-Bromotoluene | [6] |

| Reagent | Activated Copper Powder | [3] |

| Reaction Temperature | >200 °C | [5] |

| Reaction Time | Several hours | General procedure |

| Typical Yield | Moderate to good (highly variable) | [4][5] |

Conclusion

The Gomberg-Bachmann and Ullmann reactions represent the cornerstones of early biphenyl synthesis. While they have been largely superseded by more efficient and milder modern methods like the Suzuki and Negishi couplings, a thorough understanding of these classical transformations is essential for researchers in organic synthesis and drug development. These early methods not only provide historical context but also offer valuable insights into the fundamental principles of aryl-aryl bond formation. The detailed protocols and data presented in this guide serve as a valuable resource for reproducing and understanding these foundational synthetic routes.

References

- 1. researchgate.net [researchgate.net]

- 2. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 3. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 4. xray.uky.edu [xray.uky.edu]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

The Diverse Biological Landscape of 4-Methylbiphenyl and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold, a recurring motif in medicinal chemistry, serves as a foundational structure for a multitude of biologically active compounds. Among these, 4-methylbiphenyl and its derivatives have garnered significant attention for their diverse pharmacological activities, ranging from anticancer and antimicrobial to potent enzyme inhibition. This technical guide provides an in-depth exploration of the biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action to support ongoing research and drug discovery efforts.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for several derivatives against different cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 10d | Thiazolidine-2,4-dione-biphenyl | Hela (Cervical Cancer) | 32.38 ± 1.8 | [1] |

| PC3 (Prostate Cancer) | 74.28 ± 1.3 | [1] | ||

| MDA-MB-231 (Breast Cancer) | 148.55 ± 3.2 | [1] | ||

| HepG2 (Liver Cancer) | 59.67 ± 1.6 | [1] | ||

| 11 | Hydroxylated Biphenyl | Malignant Melanoma | 1.7 ± 0.5 | [2] |

| 12 | Hydroxylated Biphenyl | Malignant Melanoma | 2.0 ± 0.7 | [2] |

| 7 | 4-Methylbenzamide-purine | K562 (Leukemia) | 2.27 | [1] |

| HL-60 (Leukemia) | 1.42 | [1] | ||

| OKP-GS (Renal Carcinoma) | 4.56 | [1] | ||

| 10 | 4-Methylbenzamide-purine | K562 (Leukemia) | 2.53 | [1] |

| HL-60 (Leukemia) | 1.52 | [1] | ||

| OKP-GS (Renal Carcinoma) | 24.77 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[3][4][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[3][5] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well microplate

-

Test compound (this compound derivative)

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[3]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

MTT Assay Experimental Workflow.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Certain derivatives of this compound have exhibited promising antibacterial activity, particularly against drug-resistant strains. Their efficacy is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table presents the MIC values of several this compound derivatives against various bacterial strains.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 4a-4g | Thioxothiazolidinyl-pentanoic acid | S. aureus RN 4220 | 2 | [7] |

| 4a-4h | Thioxothiazolidinyl-pentanoic acid | S. aureus KCTC 503 | 4 | [7] |

| 4c, 4d, 4e, 4f | Thioxothiazolidinyl-pentanoic acid | MRSA CCARM 3167 | 2 | [7] |

| 4c, 4d, 4e, 4f | Thioxothiazolidinyl-pentanoic acid | MRSA CCARM 3506 | 2 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target bacterium. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed after incubation.

Materials:

-

96-well microplate

-

Test compound (this compound derivative)

-

Bacterial strain of interest

-

Liquid bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile saline or PBS

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and perform serial twofold dilutions in the growth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microplate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Enzyme Inhibition: A Key Mechanism of Action

Many of the biological activities of this compound derivatives can be attributed to their ability to inhibit specific enzymes. This is a critical aspect of their mechanism of action, particularly in the context of anticancer activity.

Targeted Enzyme Inhibition

One of the key enzymatic targets for some biphenyl derivatives is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer.[8] Some derivatives act as allosteric inhibitors, binding to a site distinct from the ATP-binding pocket.[9]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme.[10]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. The extent of inhibition is determined by comparing these rates.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Test compound (this compound derivative)

-

Appropriate buffer solution

-

Cofactors (if required by the enzyme)

-

Detection instrument (e.g., spectrophotometer, fluorometer)

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

-

Pre-incubation: In a suitable reaction vessel (e.g., cuvette or microplate well), pre-incubate the enzyme with various concentrations of the inhibitor for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the change in a detectable signal (e.g., absorbance, fluorescence) over time.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

References

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]